molecular formula C33H32Cl3NO9 B1214526 Aniten I CAS No. 98150-26-6

Aniten I

Cat. No.: B1214526
CAS No.: 98150-26-6
M. Wt: 693 g/mol
InChI Key: QGUIMMDVOFHHDS-UHFFFAOYSA-N
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Description

Aniten I (EPI-506) is a first-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor developed by ESSA Pharma Inc. for treating metastatic castration-resistant prostate cancer (mCRPC). This novel mechanism allows this compound to inhibit AR signaling even in cancers resistant to LBD-targeting therapies like enzalutamide and abiraterone .

In preclinical studies, EPI-506 demonstrated AR-NTD binding and inhibition of AR-driven transcription. A Phase 1 trial (NCT02606123) in 28 mCRPC patients showed mixed results: while some patients experienced stable disease or PSA declines (4–29%), the effects were transient and insufficient for clinical advancement . Consequently, ESSA discontinued EPI-506 in 2018 to focus on next-generation Anitens with enhanced pharmacological profiles .

Properties

CAS No.

98150-26-6

Molecular Formula

C33H32Cl3NO9

Molecular Weight

693 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid;3,6-dichloro-2-methoxybenzoic acid;9-hydroxyfluorene-9-carboxylic acid;N-methylmethanamine

InChI

InChI=1S/C14H10O3.C9H9ClO3.C8H6Cl2O3.C2H7N/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h1-8,17H,(H,15,16);2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12);3H,1-2H3

InChI Key

QGUIMMDVOFHHDS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

Other CAS No.

98150-26-6

Synonyms

ANITEN I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Aniten Compounds

Compound Target IC50 (nM) Half-Life Key Advancement
EPI-506 AR-NTD ~5,000 2 hours First-in-class NTD inhibitor
EPI-7386 AR-NTD 500 >6 hours Enhanced potency & stability
EPI-7170 AR-NTD 500 >6 hours Improved PK/ADME

Mechanistic Counterparts: LBD-Targeting Therapies

Enzalutamide & Abiraterone :
These standard-of-care therapies target AR-LBD but face resistance due to LBD mutations (e.g., F877L) or AR splice variants (e.g., AR-V7) that lack LBD . In contrast, Aniten I’s NTD targeting remains effective in such resistant models .

Clinical Outcomes :

  • Enzalutamide: Median progression-free survival (PFS) of 8–11 months in mCRPC .
  • This compound: Limited clinical efficacy due to PK issues, but next-gen Anitens show superior preclinical activity .

Novel AR Degraders: ANITAC Compounds

ESSA’s ANITAC program combines Aniten molecules with E3 ligase binders to create proteolysis-targeting chimeras (PROTACs). These compounds induce AR ubiquitination and degradation via the ubiquitin-proteasome system (UPS). Preclinical data presented at AACR 2022 demonstrated near-complete AR degradation in in vitro models, offering a synergistic approach to AR inhibition .

Table 2: Comparison of AR-Targeting Modalities

Therapy Type Mechanism Advantages Limitations
This compound (EPI-506) AR-NTD inhibition Bypasses LBD resistance Poor PK, short half-life
Enzalutamide AR-LBD antagonism Established efficacy in mCRPC Resistance via LBD mutations
ANITAC AR degradation via UPS Potent, irreversible AR suppression Early preclinical stage

Q & A

Q. What is the molecular mechanism of Aniten I in targeting the androgen receptor’s N-terminal domain (NTD), and how is this validated experimentally?

Methodological Answer: Aniten compounds inhibit AR signaling by binding to the NTD, disrupting transcriptional activity. Validation involves:

  • Competitive binding assays using fluorescence polarization or surface plasmon resonance to measure binding affinity .
  • Structural studies (e.g., X-ray crystallography or cryo-EM) to confirm binding sites .
  • Functional assays in androgen-sensitive cell lines (e.g., LNCaP) to assess suppression of AR-driven gene expression (e.g., PSA/KLK3) .
  • In vivo validation using castration-resistant prostate cancer (CRPC) xenograft models (e.g., VCaP) to measure tumor volume and serum PSA levels post-treatment .

Q. What standardized in vitro models are used to evaluate this compound’s potency, and what limitations exist in extrapolating these results to in vivo systems?

Methodological Answer:

  • Common models :
    • AR-dependent cell lines (LNCaP, 22Rv1) treated with this compound to measure IC₅₀ values via luciferase reporter assays .
    • Primary patient-derived organoids to assess tumor-specific responses .
  • Limitations :
    • Differences in drug metabolism between 2D cultures and 3D/organoid models.
    • Lack of tumor microenvironment (e.g., stromal interactions) in vitro.
    • Pharmacokinetic factors (e.g., plasma protein binding) not captured in vitro .
  • Mitigation : Use ex vivo models or microfluidic systems to bridge in vitro-in vivo gaps .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) profiling : Measure plasma and tumor drug concentrations over time to assess bioavailability and tissue penetration. For example, EPI-7386 showed dose-dependent AUC (0–24h) values of 1.2–4.8 µM·h in murine models, correlating with tumor growth inhibition .
  • Model selection : Use metastatic CRPC models (e.g., LNCaP-95) with intact AR variants to mimic clinical resistance .
  • Multi-omics integration : Pair RNA-seq (to confirm AR pathway suppression) with metabolomics (to identify off-target effects) .
  • Replicate studies : Cross-validate results in ≥2 independent labs to rule out technical variability .

Q. What statistical and experimental design principles are critical for evaluating synergistic effects of this compound with anti-androgens (e.g., enzalutamide)?

Methodological Answer:

  • Dose-response matrix : Use the Chou-Talalay method to calculate combination indices (CI) across varying concentrations of this compound and enzalutamide .
  • Longitudinal endpoints : Track tumor volume and PSA kinetics in xenograft models over 6–8 weeks to capture delayed synergy .
  • Control groups : Include monotherapy arms, vehicle controls, and baseline measurements for AR-V7 expression (a resistance marker) .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 8/group) to detect ≥50% tumor growth inhibition with 80% power .

Q. How can researchers address discrepancies in this compound’s efficacy across different preclinical models (e.g., cell lines vs. PDX models)?

Methodological Answer:

  • Model stratification : Categorize models by AR variant status (e.g., AR-V7-positive vs. wild-type AR) and prior treatment history .
  • Biomarker correlation : Use immunohistochemistry (IHC) to link AR-NTD occupancy with downstream effects (e.g., Ki-67 reduction) .
  • Mechanistic studies : Perform RNA-seq on resistant tumors to identify bypass pathways (e.g., glucocorticoid receptor upregulation) .
  • Meta-analysis : Compare results across published datasets (e.g., NCBI GEO) to identify model-specific biases .

Methodological Frameworks

  • PICO Framework :
    • Population : CRPC models with AR-V7 overexpression.
    • Intervention : this compound (e.g., 10–30 mg/kg/day oral dosing).
    • Comparison : Enzalutamide or abiraterone monotherapy.
    • Outcome : Tumor volume reduction ≥30% at 4 weeks .
  • FINER Criteria :
    • Feasible : Use scalable in vivo models (e.g., cell-derived xenografts).
    • Novel : Focus on AR-NTD inhibition, a target distinct from ligand-binding domain inhibitors.
    • Ethical : Adhere to ARRIVE guidelines for animal studies .
    • Relevant : Addresses unmet need in CRPC treatment .

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